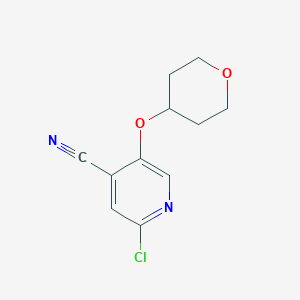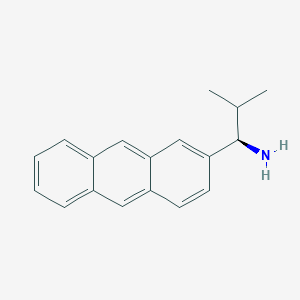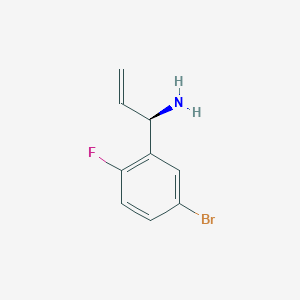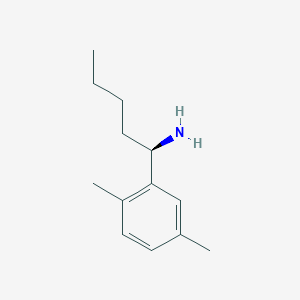
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center, making it optically active and potentially significant in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzene and a suitable pentan-1-amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, Grignard reactions, or reductive amination under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)pentan-1-amine would involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: May serve as a precursor or active ingredient in drug development.
Industry
Material Science: Used in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.
1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m1/s1 |
Clave InChI |
UUKOLMVONAMBAL-CYBMUJFWSA-N |
SMILES isomérico |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N |
SMILES canónico |
CCCCC(C1=C(C=CC(=C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



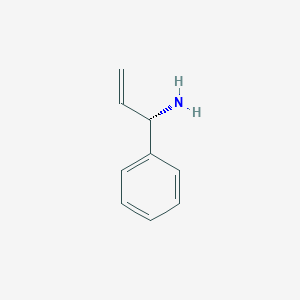
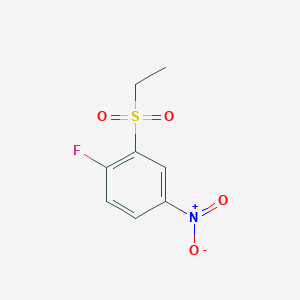
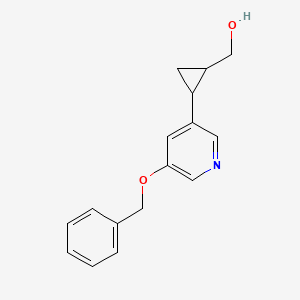


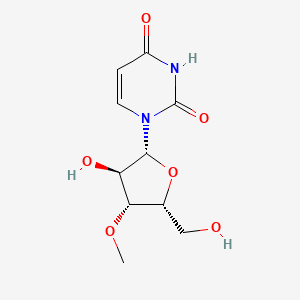
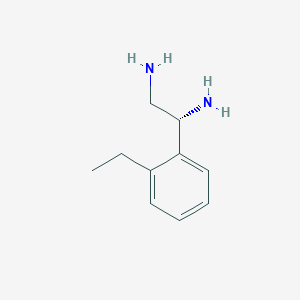
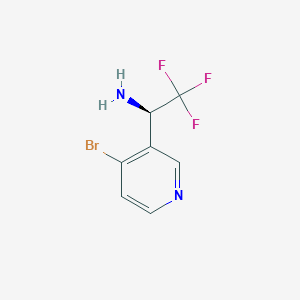
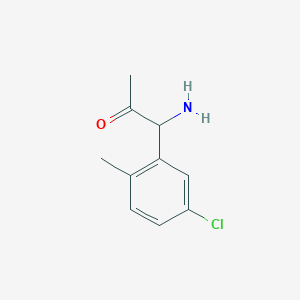
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
